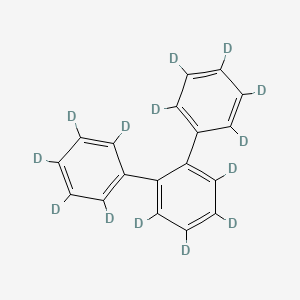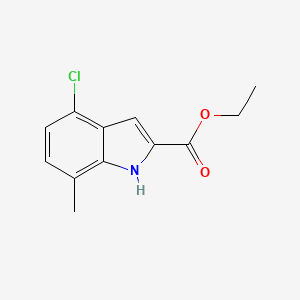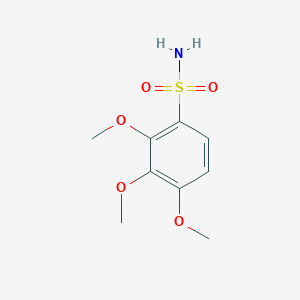
2,3,4-Trimethoxybenzene-1-sulfonamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application in Bioorganic Chemistry
- Specific Scientific Field: Bioorganic Chemistry .
- Summary of the Application: 2,3,4-Trimethoxybenzene-1-sulfonamide has been used in the synthesis of sulfonamide compounds with 1,2,3-triazole rings . These compounds have been studied for their inhibitory effects on several common human pathogenic bacteria and fungi .
- Methods of Application or Experimental Procedures: Several sulfonamide compounds with 1,2,3-triazole rings were prepared and their inhibitory effects on seven common human pathogenic bacteria (E. coli, P. aeruginosa, S. typhimurium, S. aureus, and B. subtili, as well as the fungi C. albicans, and A. niger) were evaluated . Molecular docking simulation and molecular quantification calculation of the synthesized compound were carried out to explain the relationship between the antibacterial effect of the compound and its molecular configuration .
- Results or Outcomes: The results showed that compounds (VIb), (VId), (VIe), (VIf), (VIi), and (VIj) had good antibacterial activity . Among them, (VIe) and (VIf) had similar inhibitory activity against Candida albicans as the positive control drug fluconazole, and (VI)f also had a certain inhibitory effect on Escherichia coli .
Application in Synthesis of Trifluoromethylpyridines
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which often contain 2,3,4-Trimethoxybenzene-1-sulfonamide, are widely used in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application or Experimental Procedures: The synthesis and applications of TFMP and its derivatives are complex and involve several steps . The specific methods and procedures would depend on the desired end product .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application in Synthesis of Sulfaguanidine-Triazine Derivatives
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: Sulfaguanidine-Triazine derivatives, which often contain 2,3,4-Trimethoxybenzene-1-sulfonamide, have been studied for their inhibitory effects .
- Methods of Application or Experimental Procedures: The synthesis and applications of Sulfaguanidine-Triazine derivatives are complex and involve several steps . The specific methods and procedures would depend on the desired end product .
- Results or Outcomes: The results showed that compounds containing sulfaguanidine and diethylamine in their structures significantly inhibited the activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3,4-trimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-13-6-4-5-7(16(10,11)12)9(15-3)8(6)14-2/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPREVNNVUSFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethoxybenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)
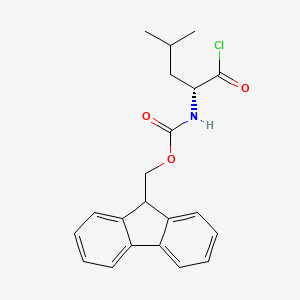
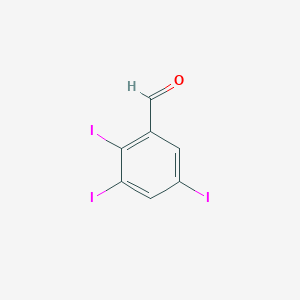
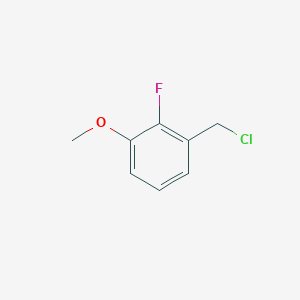
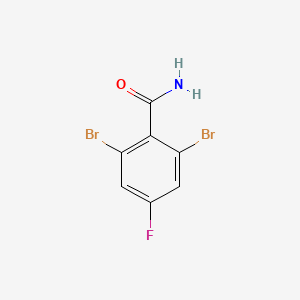
![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)

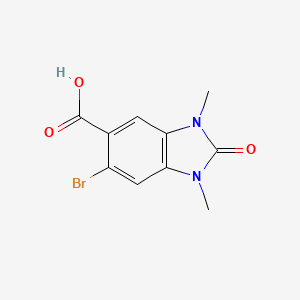
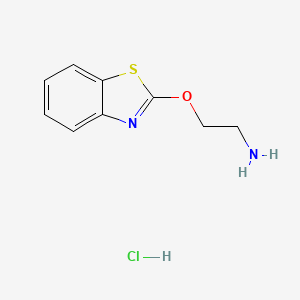
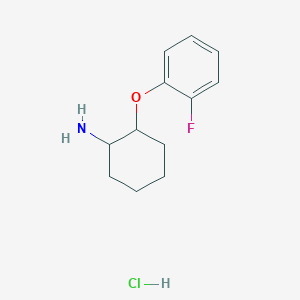
![2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1442804.png)
![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)
